

ATTO 465 NHS Ester: Application Notes and Protocols for Amine Labeling

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ATTO 465

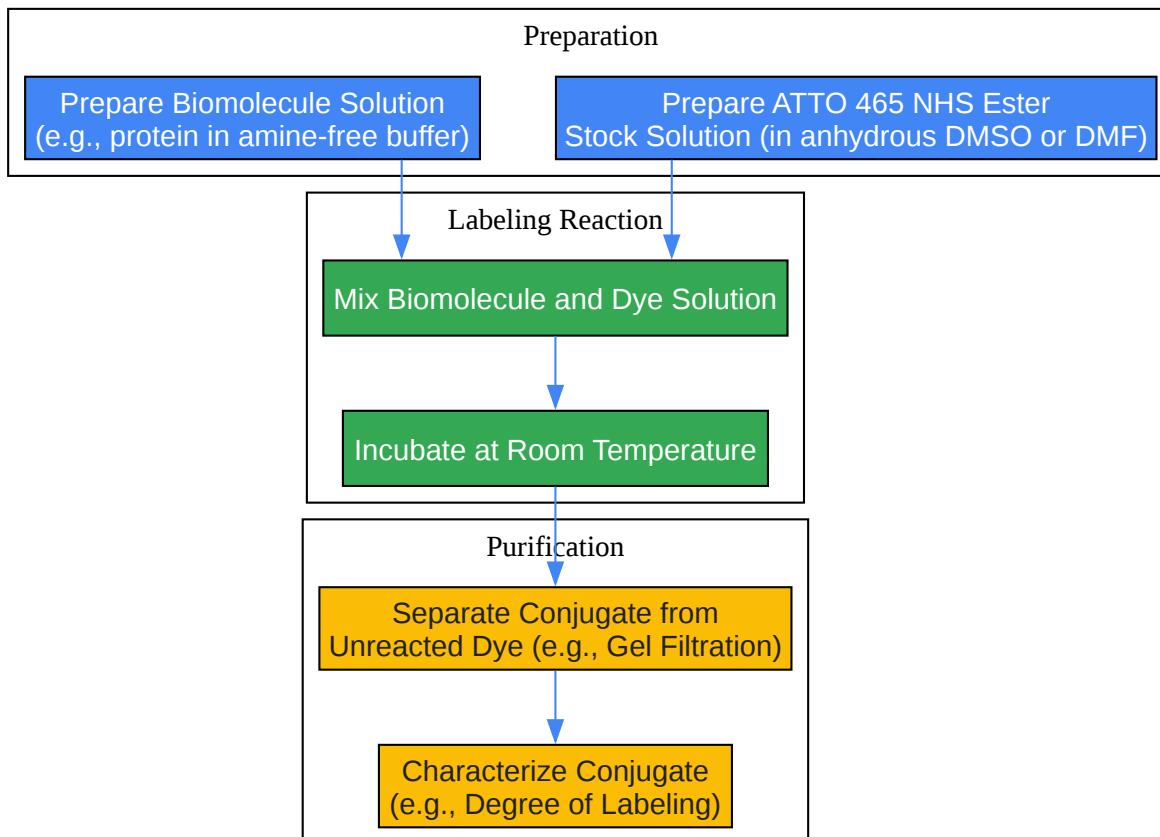
Cat. No.: B15556038

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATTO 465 is a fluorescent label derived from the dye Acriflavine.^{[1][2]} The N-hydroxysuccinimidyl (NHS) ester of **ATTO 465** is a reactive derivative designed for the covalent labeling of primary and secondary amino groups in biomolecules such as proteins, antibodies, and amine-modified oligonucleotides.^{[3][4]} This dye is characterized by its strong absorption, high fluorescence quantum yield, and excellent thermal and photochemical stability, making it a valuable tool for various life science applications, including fluorescence microscopy, single-molecule detection, and flow cytometry.^{[5][6]} **ATTO 465** NHS ester reacts with unprotonated amino groups, typically in a pH range of 8.0-9.0, to form a stable amide bond.^{[3][7]}

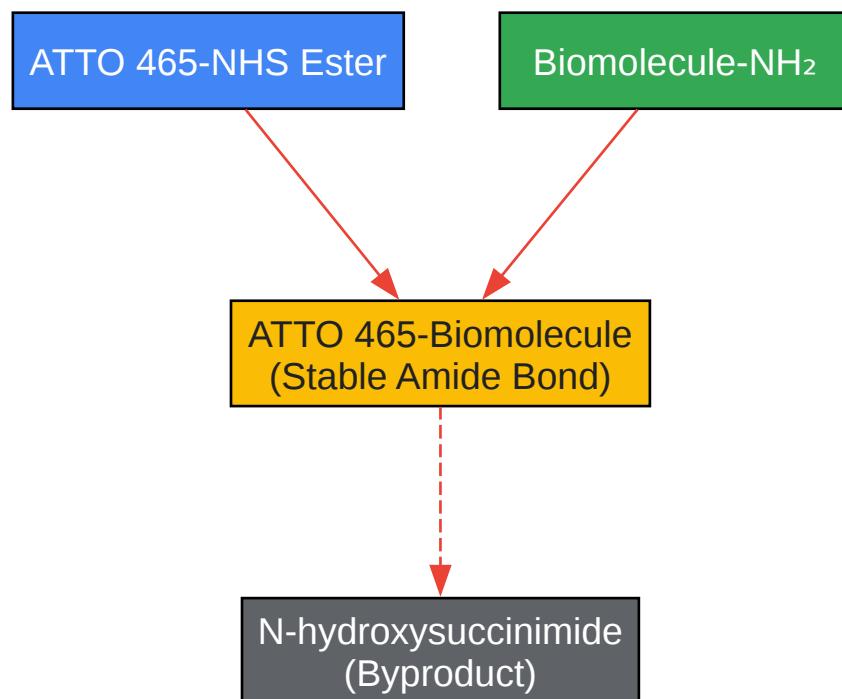

Physicochemical and Spectroscopic Properties

A summary of the key properties of **ATTO 465** NHS ester is provided in the table below.

Property	Value	Reference
Molecular Weight (MW)	493 g/mol	[1]
Absorption Maximum (λ_{abs})	453 nm	[1] [8]
Emission Maximum (λ_{em})	506 nm	[1] [8]
Molar Extinction Coefficient (ϵ_{max})	$7.5 \times 10^4 \text{ M}^{-1} \text{ cm}^{-1}$	[1] [8]
Fluorescence Quantum Yield (η_{fl})	75%	[1] [8]
Fluorescence Lifetime (τ_{fl})	5.0 ns	[1] [8]
Correction Factor (CF260)	1.09	[1]
Correction Factor (CF280)	0.48	[1]
Solubility	Soluble in polar solvents like DMSO, DMF, and acetonitrile	[2] [4]
Storage	Store at -20°C, protected from light and moisture	[1] [3]

Amine Labeling Workflow

The general workflow for labeling biomolecules with **ATTO 465 NHS ester** involves preparation of the biomolecule and dye, the labeling reaction, and subsequent purification of the conjugate.



[Click to download full resolution via product page](#)

Figure 1: General experimental workflow for amine labeling.

Chemical Reaction of Amine Labeling

ATTO 465 NHS ester reacts with a primary amine on a biomolecule to form a stable amide bond, releasing N-hydroxysuccinimide as a byproduct.

[Click to download full resolution via product page](#)

Figure 2: Amine labeling reaction schematic.

Experimental Protocols

Protocol 1: Labeling of Proteins (e.g., Antibodies)

This protocol is a general guideline for labeling proteins with **ATTO 465** NHS ester. The optimal conditions may vary depending on the specific protein.

Materials:

- Protein to be labeled (1-5 mg)
- **ATTO 465** NHS ester
- Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3.[1] To prepare, mix 20 parts of PBS (pH 7.4) with 1 part of 0.2 M sodium bicarbonate solution (pH 9.0).[3]
- Anhydrous, amine-free dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[1]
- Purification column (e.g., Sephadex G-25)[1]

- Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

- Protein Preparation:

- Dissolve 1-5 mg of the protein in 1 mL of labeling buffer.[\[3\]](#) The protein solution must be free of amine-containing substances like Tris or glycine.[\[1\]](#)

- If the protein is in an incompatible buffer, dialyze it against PBS (pH 7.4) before adjusting the pH for labeling.[\[1\]](#)

- Dye Preparation:

- Equilibrate the vial of **ATTO 465** NHS ester to room temperature before opening to prevent moisture condensation.[\[2\]](#)[\[4\]](#)

- Immediately before use, prepare a 1 mg/mL stock solution of the dye in anhydrous, amine-free DMSO or DMF.[\[1\]](#)

- Labeling Reaction:

- While gently stirring, add the appropriate amount of the dye stock solution to the protein solution. A 2-fold molar excess of the dye to the protein is a good starting point for antibodies.[\[1\]](#) The optimal dye-to-protein ratio may need to be determined empirically.

- Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light. [\[1\]](#) For some specific dyes, an incubation of up to 18 hours may be recommended.[\[3\]](#)

- Purification:

- Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS (pH 7.4).[\[1\]](#)

- The first colored band to elute is the labeled protein.

- Storage:

- Store the purified conjugate at 4°C for several months. For long-term storage, add a preservative like 2 mM sodium azide or aliquot and freeze at -20°C.[1][7] Avoid repeated freeze-thaw cycles and protect from light.[3][7]

Protocol 2: Labeling of Amine-Modified Oligonucleotides

Materials:

- Amine-modified oligonucleotide (e.g., 5 nmol)
- **ATTO 465** NHS ester
- Labeling Buffer: 0.2 M carbonate buffer, pH 8.0-9.0[1]
- Anhydrous, amine-free dimethylformamide (DMF)[1]
- Purification supplies (e.g., dual HPLC)[9]

Procedure:

- Oligonucleotide Preparation:
 - Dissolve the amine-modified oligonucleotide in the labeling buffer to a final concentration of 0.1 mM (e.g., 5 nmol in 50 µL).[1]
- Dye Preparation:
 - Prepare a 5 mg/mL solution of **ATTO 465** NHS ester in anhydrous DMF.[1]
- Labeling Reaction:
 - Add approximately 30 µL of the dye solution to 50 µL of the oligonucleotide solution.[1]
 - Incubate the reaction for 2 hours at room temperature with shaking.[1]
- Purification:
 - Purify the labeled oligonucleotide from unreacted dye and unlabeled oligonucleotides, for instance, by using dual HPLC.[9]

Data and Calculations

Determining the Degree of Labeling (DOL)

The DOL, or the average number of dye molecules conjugated to each biomolecule, can be determined spectrophotometrically.

- Measure the absorbance of the conjugate solution at 280 nm (A_{280}) and at the absorption maximum of **ATTO 465**, which is 453 nm (A_{453}).
- Calculate the concentration of the dye:
 - Dye Concentration (M) = $A_{453} / \epsilon_{\text{dye}}$
 - where ϵ_{dye} is the molar extinction coefficient of **ATTO 465** ($75,000 \text{ M}^{-1}\text{cm}^{-1}$).
- Calculate the concentration of the protein, correcting for the dye's absorbance at 280 nm:
 - Protein Concentration (M) = $[A_{280} - (A_{453} \times CF_{280})] / \epsilon_{\text{protein}}$
 - where CF_{280} is the correction factor for **ATTO 465** (0.48) and $\epsilon_{\text{protein}}$ is the molar extinction coefficient of the protein.
- Calculate the DOL:
 - $\text{DOL} = \text{Dye Concentration} / \text{Protein Concentration}$

Applications

ATTO 465-labeled biomolecules are suitable for a wide range of applications, including:

- Immunofluorescence and Immunohistochemistry: The unique spectral properties of **ATTO 465** allow it to be used in multiplex immunofluorescence, potentially in combination with blue and green fluorophores.[10]
- Flow Cytometry: Labeled antibodies can be used for cell surface and intracellular protein detection.

- Fluorescence Microscopy: Including confocal and high-resolution techniques.[5]
- Single-Molecule Detection: The high brightness and photostability of **ATTO 465** make it an excellent choice for this application.[5]
- Oligonucleotide Labeling: For use as probes in techniques like fluorescence *in situ* hybridization (FISH).[9]

Troubleshooting

Problem	Possible Cause	Suggested Solution
Low Labeling Efficiency	Inactive dye	Ensure dye is stored properly and protected from moisture. Prepare fresh dye stock solution.
Presence of amine-containing buffers (e.g., Tris)	Dialyze the biomolecule against an amine-free buffer before labeling.	
Incorrect pH of labeling buffer	Ensure the pH is between 8.0 and 9.0 for optimal reaction.	
Low protein concentration	Increase protein concentration to 2 mg/mL or higher.[1]	
Precipitation of Protein during Labeling	High dye-to-protein ratio	Optimize the molar ratio of dye to protein.
Solvent incompatibility	Ensure the final concentration of organic solvent (DMSO/DMF) is not too high.	
High Background Fluorescence	Incomplete removal of unreacted dye	Ensure thorough purification using an appropriately sized gel filtration column or other suitable method.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. leica-microsystems.com [leica-microsystems.com]
- 3. leica-microsystems.com [leica-microsystems.com]
- 4. downloads.leica-microsystems.com [downloads.leica-microsystems.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biocat.com [biocat.com]
- 7. spectra.arizona.edu [spectra.arizona.edu]
- 8. Atto 465 NHS ester () for sale [vulcanchem.com]
- 9. ATTO 465 Fluorescent Dye Oligonucleotide Labeling [biosyn.com]
- 10. Atto 465 Derivative Is a Nuclear Stain with Unique Excitation and Emission Spectra Useful for Multiplex Immunofluorescence Histochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [ATTO 465 NHS Ester: Application Notes and Protocols for Amine Labeling]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15556038#atto-465-nhs-ester-for-amine-labeling>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com